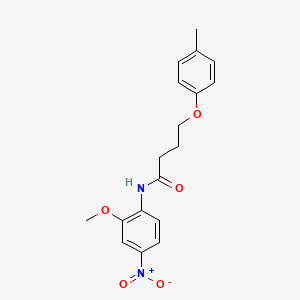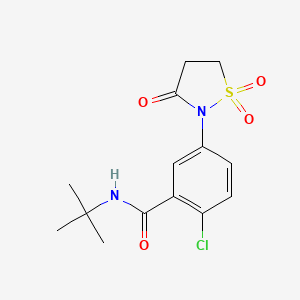
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide, also known as ADMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ADMP is a member of the benzamide family and has been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The exact mechanism of action of N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is not fully understood. However, it has been suggested that N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide has also been found to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide has been found to reduce the levels of prostaglandin E2 (PGE2), a potent inflammatory mediator, in animal models of pain. In cancer cells, N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide has been found to induce apoptosis, or programmed cell death, and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide in lab experiments is its relatively simple synthesis method and low cost. Additionally, N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide has been found to possess multiple biological activities, making it a versatile compound for use in various experimental settings. However, one of the limitations of using N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide. One potential direction is to further investigate its anti-inflammatory and analgesic effects in human clinical trials. Another potential direction is to explore its potential as a cancer therapeutic in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide and its potential interactions with other drugs. Finally, the development of more soluble forms of N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide could expand its potential applications in various experimental settings.
Conclusion:
In conclusion, N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide is a promising chemical compound with various biological activities that make it a potential candidate for therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects have been demonstrated in various animal models, and there are several potential future directions for its research and development. However, further studies are needed to fully understand its mechanism of action and potential interactions with other drugs.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with acetic anhydride and 4-aminophenol in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide in its pure form. The synthesis method is relatively simple and can be scaled up for large-scale production.
Scientific Research Applications
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide has been found to possess various biological activities that make it a promising candidate for therapeutic applications. The anti-inflammatory and analgesic effects of N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide have been demonstrated in various animal models, making it a potential treatment for inflammatory and painful conditions. Additionally, N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide has been found to exhibit antitumor activity in vitro and in vivo, suggesting its potential use in cancer therapy.
properties
IUPAC Name |
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-9(20)10-3-5-12(6-4-10)19-16(21)11-7-13(17)15(22-2)14(18)8-11/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNQJSXXDHWYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3,5-dichloro-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(cyclopropylmethyl){[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}propylamine](/img/structure/B5202768.png)

![2-benzyl-N,N'-bis[2-(methylthio)phenyl]malonamide](/img/structure/B5202778.png)
![4-[(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5202782.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5202806.png)
![1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5202815.png)
![2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5202821.png)
![methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5202830.png)

![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5202841.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5202843.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-hydroxyethyl)-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5202844.png)
![4-methyl-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5202853.png)